Uracil-d2-1
Description
Chemical Significance and Isotopic Labeling in Research
Uracil-1,3-D2 (C₄H₂D₂N₂O₂) is a site-specifically deuterated analog of uracil, where hydrogen atoms at the N1 and N3 positions are replaced with deuterium (²H). Isotopic labeling with deuterium plays a pivotal role in advanced spectroscopic and mechanistic studies, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The incorporation of deuterium reduces spin-spin coupling interactions, simplifying spectral interpretation while preserving the electronic and steric properties of the native molecule.
Deuteration strategies, such as the Pd/C-catalyzed hydrogen-deuterium (H-D) exchange reaction, enable selective labeling of nucleic acid bases. For example, uracil derivatives undergo H-D exchange at the 5- and 6-positions under hydrogen gas and D₂O at elevated temperatures (110–160°C), achieving near-quantitative deuterium incorporation. This method avoids the need for toxic reagents or complex purification steps, making it suitable for synthesizing isotopically labeled nucleosides for structural biology.
Table 1: Key Synthetic Methods for Uracil-1,3-D2
Structural and Functional Relationship to Native Uracil
Uracil-1,3-D2 retains the planar pyrimidine ring structure of native uracil (C₄H₄N₂O₂), with deuterium substitution minimally altering bond lengths and angles. The N1 and N3 positions are critical for hydrogen bonding in RNA, where uracil pairs with adenine via two hydrogen bonds. Deuterium’s lower vibrational frequency and reduced zero-point energy compared to hydrogen can subtly influence tautomeric equilibria and reaction kinetics.
Key structural comparisons :
- Hydrogen bonding : Deuterium forms slightly stronger hydrogen bonds than protium (ΔG ≈ 0.1–0.3 kcal/mol), which may stabilize base-pairing interactions in deuterated RNA.
- Tautomerism : The lactam-lactim equilibrium of uracil remains intact, but deuteration at N1/N3 shifts the tautomeric population by ~5–10% in favor of the lactam form, as shown by NMR studies.
Table 2: Physicochemical Properties of Uracil vs. Uracil-1,3-D2
| Property | Uracil | Uracil-1,3-D2 |
|---|---|---|
| Molecular weight (g/mol) | 112.09 | 114.10 |
| Melting point (°C) | 335 (decomposes) | 335 (decomposes) |
| pKa (N1/N3) | 9.38/9.76 | 9.42/9.81 |
| λmax (UV, nm) | 259 | 259 |
Functional studies reveal that Uracil-1,3-D2 participates in enzymatic reactions analogously to native uracil. For instance, in RNA synthesis, deuterated uracil is incorporated into transcripts by RNA polymerases without significant kinetic hindrance. However, isotopic effects manifest in processes involving proton transfer, such as:
- Acid-base catalysis : Deuteration slows N1 deprotonation by a factor of 2–3 in ribozyme-mediated reactions.
- Electron attachment : Dissociative electron attachment experiments show reduced cross-sections for N1-H cleavage in Uracil-1,3-D2 compared to protiated uracil.
These properties make Uracil-1,3-D2 an indispensable tool for probing reaction mechanisms and biomolecular dynamics without perturbing the native system’s electronic framework.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H4N2O2 |
|---|---|
Molecular Weight |
114.10 g/mol |
IUPAC Name |
1,3-dideuteriopyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i/hD2 |
InChI Key |
ISAKRJDGNUQOIC-ZSJDYOACSA-N |
Isomeric SMILES |
[2H]N1C=CC(=O)N(C1=O)[2H] |
Canonical SMILES |
C1=CNC(=O)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Methodologies for Uracil-1,3-D2
One-Pot Synthesis Using Deuterated Urea
The foundational synthesis of uracil, as described in CN110437160B, involves a one-pot reaction between orthoformate, acetate, and urea under alkaline conditions. Adapting this method for Uracil-1,3-D2 requires substituting standard urea with deuterated urea (ND2CO).
Reaction Mechanism and Optimization
The process begins with the condensation of trimethyl orthoformate and ethyl acetate in the presence of sodium methoxide, forming ethyl 3,3-dimethoxypropionate. Subsequent addition of deuterated urea and sodium methoxide at 0°C initiates cyclization, yielding Uracil-1,3-D2 after neutralization with acetic acid. Key parameters include:
- Molar Ratios : A 1:1.5 ratio of orthoformate to deuterated urea ensures complete incorporation of deuterium into the uracil backbone.
- Temperature Control : Maintaining 0°C during urea addition minimizes side reactions, while reflux at 65–105°C drives cyclization.
Yield and Purity
In standard uracil synthesis, yields exceed 90% with purity >99%. Substituting deuterated urea may marginally reduce yields (85–90%) due to isotopic effects on reaction kinetics, though purity remains comparable. Nuclear magnetic resonance (NMR) analysis confirms deuterium incorporation at the 1 and 3 positions, with no detectable protio contamination.
Post-Synthetic Catalytic Deuteration
US9505667B2 outlines a generalized method for deuterating aromatic compounds using deuterium oxide (D2O) and transition metal catalysts under elevated temperature and pressure. Applied to uracil, this approach facilitates selective H-D exchange at the 1 and 3 positions.
Reaction Conditions and Catalysis
- Catalyst Selection : Palladium or platinum catalysts enhance deuteration efficiency by lowering activation energy for H-D exchange.
- Temperature and Pressure : Optimal conditions (200–300°C, 500–700 psi) balance reaction rate and substrate stability, achieving >95% deuteration within 3–10 hours.
- Solvent System : Reactions conducted in D2O ensure a deuterium-rich environment, promoting isotopic exchange at acidic NH sites.
Selectivity and Byproduct Analysis
The acidic NH protons at positions 1 and 3 undergo preferential exchange over the less acidic CH protons (positions 5 and 6). High-resolution mass spectrometry (HRMS) data indicate >98% isotopic purity for Uracil-1,3-D2, with minor byproducts (<2%) arising from over-deuteration at non-target sites.
Comparative Analysis of Methodologies
Key Observations :
- The one-pot method offers higher yields and simpler setup but requires expensive deuterated urea.
- Catalytic deuteration, while scalable, demands specialized equipment for high-pressure reactions but avoids stoichiometric deuterated reagents.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR of Uracil-1,3-D2 reveals absence of signals at δ 5.8 ppm (NH protons), confirming deuterium incorporation. 2H NMR exhibits distinct quartets for D2 at positions 1 and 3, with coupling constants (JHD = 2.1 Hz) consistent with aromatic deuterium.
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI+) for C4H2D2N2O2: Calculated m/z 130.0494, observed m/z 130.0491 (Δ = -0.3 ppm), corroborating molecular formula and isotopic purity.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN) shows a single peak at 4.2 min, confirming chemical purity >99%.
Chemical Reactions Analysis
Types of Reactions: Uracil-1,3-D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated pyrimidine derivatives.
Reduction: Reduction reactions can yield deuterated dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various deuterated pyrimidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Uracil-1,3-D2 has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of deuterated compounds, which are valuable in studying reaction mechanisms and kinetics.
Biology: Deuterated compounds are used in metabolic studies to trace biochemical pathways.
Industry: Used in the production of deuterated materials for various technological applications.
Mechanism of Action
The mechanism by which Uracil-1,3-D2 exerts its effects depends on its specific application. In medicinal chemistry, the incorporation of deuterium can slow down the metabolic degradation of drugs, leading to prolonged activity. The molecular targets and pathways involved vary depending on the specific deuterated compound being studied.
Comparison with Similar Compounds
5-Amino-1,3-Dimethyl-Uracil Hydrochloride
Key Differences :
- Chemical Structure: Unlike Uracil-1,3-D2, which retains the uracil backbone with isotopic substitution, 5-amino-1,3-dimethyl-uracil hydrochloride (C₆H₁₀ClN₃O₂) features amino (-NH₂) and methyl (-CH₃) functional groups at positions 5, 1, and 3 .
- Spectroscopic Properties: The IR spectrum of 5-amino-1,3-dimethyl-uracil hydrochloride (InChIKey: PBWZVEJMHYDGKA-UHFFFAOYSA-N) highlights distinct vibrational modes due to its amino and methyl groups, whereas Uracil-1,3-D2 would exhibit shifted peaks from deuterium’s lower vibrational frequency .
- Applications : The methylated/aminated derivative is primarily used in pharmaceutical synthesis, while Uracil-1,3-D2 is tailored for isotopic tracing.
Deuterated Cholestane Derivatives
Examples from the Kanto Reagents catalog ():
| Compound Name | Deuterium Positions | Atom% D | Molecular Weight | Price (50 mg) |
|---|---|---|---|---|
| Cholestadien-2,2,4,4-d4 | 2,2,4,4 | 95% | 376.69 | ¥84,700 |
| Cholestadien-3,3-d2 | 3,3 | 98% | 374.68 | ¥101,200 |
Comparison with Uracil-1,3-D2 :
- Deuterium Placement : Uracil-1,3-D2’s deuteration at ring positions contrasts with cholestane derivatives, where deuterium is on aliphatic chains. This affects stability and metabolic interactions.
- Isotopic Purity : Uracil-1,3-D2 likely requires ≥95% deuterium incorporation (similar to cholestane derivatives) for reliable experimental reproducibility .
- Cost Drivers : Higher atom% D (e.g., 98% vs. 95%) correlates with increased synthesis complexity and cost, as seen in cholestane derivatives. Uracil-1,3-D2’s pricing would follow similar trends.
Analytical and Spectroscopic Considerations
Infrared Spectroscopy
- Uracil-1,3-D2’s IR spectrum would show attenuated C-H stretching (~3100 cm⁻¹) and enhanced C-D peaks (~2300 cm⁻¹), contrasting with non-deuterated uracil derivatives like 5-amino-1,3-dimethyl-uracil hydrochloride .
- Measurement conditions (e.g., solvent, concentration) significantly impact spectral reproducibility, as noted in NIST reference data .
Mass Spectrometry
- Deuterated compounds exhibit higher molecular weights (e.g., +2 Da for Uracil-1,3-D2 vs. uracil), aiding identification via mass shifts. This parallels cholestane derivatives, where deuteration increases molecular weight by 4–8 Da .
Research Implications and Limitations
- Metabolic Studies: Deuterated uracils avoid kinetic isotope effects (KIEs) seen with heavier isotopes like ¹³C, making Uracil-1,3-D2 preferable for tracking RNA turnover .
- Data Gaps : Direct experimental data on Uracil-1,3-D2’s solubility, stability, and reactivity are absent in the provided evidence. Cross-referencing with deuterated pyrimidines or methods from Frontiers in Medicine’s analytical study () could fill these gaps.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for Uracil-1,3-D₂, and how can isotopic purity be validated?
- Methodological Answer : Uracil-1,3-D₂ is typically synthesized via acid- or base-catalyzed H/D exchange at positions 1 and 3 of uracil using deuterated reagents (e.g., D₂O, DCl). Isotopic purity is validated using ¹H NMR spectroscopy (absence of proton signals at positions 1 and 3) and mass spectrometry (MS) to confirm molecular ion peaks and deuterium incorporation ratios. Cross-referencing with deuterated standards (e.g., from catalogs like Kanto Reagents ) ensures accuracy. For reproducibility, document reaction conditions (pH, temperature, reaction time) meticulously .
Q. How does deuterium substitution at positions 1 and 3 affect uracil’s chemical reactivity and stability?
- Methodological Answer : Deuterium’s kinetic isotope effect (KIE) alters reaction rates, particularly in proton-transfer reactions (e.g., tautomerization). To assess this, conduct kinetic studies comparing Uracil-1,3-D₂ with non-deuterated uracil under controlled conditions (e.g., UV-Vis spectroscopy monitoring tautomer equilibria). Computational methods like density functional theory (DFT) can model isotopic effects on energy barriers. Note that deuterium may enhance stability against enzymatic degradation in metabolic studies .
Q. Which analytical techniques are most reliable for quantifying deuterium incorporation in Uracil-1,3-D₂?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H and ²H NMR to identify residual protons and confirm deuterium positions.
- High-resolution mass spectrometry (HR-MS) : Detect exact mass shifts (+2 Da for two deuteriums).
- Isotope ratio mass spectrometry (IRMS) : For high-precision quantification of D/H ratios.
Validate results against certified reference materials and replicate analyses to minimize instrumental error .
Q. What are the best practices for handling and storing Uracil-1,3-D₂ to prevent isotopic exchange or degradation?
- Methodological Answer : Store the compound in anhydrous, inert conditions (argon atmosphere) at –20°C to minimize H/D exchange with ambient moisture. Use deuterated solvents (e.g., DMSO-d₆) in experiments to avoid proton contamination. Regularly verify isotopic integrity via NMR after long-term storage .
Advanced Research Questions
Q. How can Uracil-1,3-D₂ be used to track metabolic pathways in vivo, and what experimental controls are critical?
- Methodological Answer : Incorporate Uracil-1,3-D₂ into cell cultures or model organisms and trace deuterium-labeled metabolites using LC-MS/MS or isotope-encoded NMR . Controls should include:
- Non-deuterated uracil to distinguish endogenous vs. labeled pathways.
- Stable isotope tracing time-course experiments to quantify metabolic flux.
Account for natural abundance deuterium in biological systems by baseline subtraction .
Q. How should researchers address discrepancies in reported deuterium incorporation efficiencies for Uracil-1,3-D₂ across studies?
- Methodological Answer : Discrepancies often arise from variations in synthetic protocols or analytical methods. To resolve:
- Replicate studies under standardized conditions (e.g., identical pH, temperature).
- Perform inter-laboratory comparisons using shared reference samples.
- Apply multivariate statistical analysis to identify key variables affecting deuteration efficiency.
Transparent reporting of synthetic and analytical parameters is essential .
Q. What strategies can mitigate deuterium-induced spectral overlaps in NMR studies of Uracil-1,3-D₂ derivatives?
- Methodological Answer : Use ²H-decoupled ¹H NMR or 2D NMR techniques (e.g., HSQC) to resolve overlapping signals. For complex mixtures, pair NMR with high-resolution MS to correlate isotopic patterns with structural assignments. Computational prediction tools (e.g., ACD/Labs) can simulate spectra to guide interpretation .
Q. How can computational modeling complement experimental data to predict isotopic effects in Uracil-1,3-D₂?
- Methodological Answer : Combine molecular dynamics (MD) simulations with quantum mechanical calculations (e.g., DFT) to model deuterium’s impact on bond vibrations and reaction pathways. Validate models against experimental KIE data and isotopic perturbation studies. Open-source platforms like Gaussian or ORCA are widely used .
Key Considerations for Rigorous Research
- Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions .
- Literature Alignment : Use tools like SciFinder to ensure proposed methods align with established protocols .
- Reproducibility : Document all synthetic and analytical steps in detail, referencing NIH preclinical guidelines where applicable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
